molecular formula C22H19N3O2S B2558945 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034243-13-3

8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2558945
CAS No.: 2034243-13-3
M. Wt: 389.47
InChI Key: NKWLUVMFEDYYRH-UHFFFAOYSA-N
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Description

8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further connected to a benzothiazole moiety

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-inflammatory activity . Therefore, it’s plausible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Based on the anti-inflammatory activity of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

If this compound acts as a cox inhibitor like its similar compounds , it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.

Result of Action

If it acts as a cox inhibitor, it would likely reduce inflammation at the cellular level by decreasing the production of pro-inflammatory prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, including the formation of the benzothiazole and quinoline cores, followed by their coupling through a piperidine linker. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline and benzothiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide, while reduction can yield the corresponding dihydroquinoline derivative.

Scientific Research Applications

8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core and exhibit similar chemical properties.

    Quinoline Derivatives: Compounds such as 8-hydroxyquinoline share the quinoline core and are used in similar applications.

Uniqueness

What sets 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline apart is its unique combination of the benzothiazole and quinoline cores linked through a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWLUVMFEDYYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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